molecular formula C6H11IO B1447476 3-(2-Iodoethyl)oxolane CAS No. 1262412-04-3

3-(2-Iodoethyl)oxolane

Cat. No.: B1447476
CAS No.: 1262412-04-3
M. Wt: 226.06 g/mol
InChI Key: XNWBAKALMXNYBC-UHFFFAOYSA-N
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Description

3-(2-Iodoethyl)oxolane is a heterocyclic organic compound with the molecular formula C6H11IO It is a derivative of oxolane (tetrahydrofuran) where an iodoethyl group is attached to the third carbon of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodoethyl)oxolane typically involves the iodination of an appropriate oxolane precursor. One common method is the reaction of 3-(2-hydroxyethyl)oxolane with iodine and a suitable oxidizing agent, such as phosphorus trichloride or triphenylphosphine, under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Mechanism of Action

The mechanism of action of 3-(2-Iodoethyl)oxolane in chemical reactions involves the reactivity of the iodoethyl group. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the oxolane ring .

Properties

IUPAC Name

3-(2-iodoethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c7-3-1-6-2-4-8-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWBAKALMXNYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Iodoethyl)oxolane
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3-(2-Iodoethyl)oxolane
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3-(2-Iodoethyl)oxolane
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3-(2-Iodoethyl)oxolane
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3-(2-Iodoethyl)oxolane
Reactant of Route 6
3-(2-Iodoethyl)oxolane

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